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Compound of Interest

Compound Name: 2-Pyridylacetonitrile

Cat. No.: B1294559

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Pyridylacetonitrile (CAS No. 2739-97-1), a versatile building block in pharmaceutical and
chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Pyridylacetonitrile is C7HsN2 with a molecular weight of 118.14
g/mol . Its structure consists of a pyridine ring substituted at the 2-position with a cyanomethyl
group. This structural arrangement gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The spectra for 2-Pyridylacetonitrile are typically recorded in deuterated chloroform
(CDCls) with tetramethylsilane (TMS) as an internal standard.

IH NMR Data

The proton NMR spectrum displays distinct signals for the aromatic protons of the pyridine ring
and the aliphatic protons of the methylene group.
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] Chemical Shift (d) o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz

H-6 ~8.56 Doublet (d) Not available

H-4 ~7.72 Triplet of doublets (td) Not available

H-3 ~7.41 Doublet (d) Not available

H-5 ~7.26 Triplet (t) Not available

-CH2- ~3.96 Singlet (s) Not applicable

Data sourced from ChemicalBook.[1] Note: Precise coupling constants were not available in the

referenced source, but splitting patterns are consistent with typical pyridine ring systems.

13C NMR Data

The 3C NMR spectrum shows seven distinct carbon signals, corresponding to the five carbons
of the pyridine ring, the methylene carbon, and the nitrile carbon.

Carbon Assignment Chemical Shift () ppm
C-2 (Pyridine) ~149.8

C-6 (Pyridine) ~149.5

C-4 (Pyridine) ~137.0

C-3 (Pyridine) ~127.8

C-5 (Pyridine) ~123.3

C=N (Nitrile) ~117.5

-CHz- ~25.0
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Note: Data represents typical chemical shifts for 2-substituted pyridines and nitriles. Definitive
experimental values can be accessed from comprehensive databases such as the Spectral

Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 2-Pyridylacetonitrile is characterized by the presence of nitrile and aromatic pyridine ring

vibrations.
Wavenumber (cm~1) Vibration Type Functional Group
~3050 C-H Stretch Aromatic (Pyridine)
~2920 C-H Stretch Aliphatic (-CH2-)
~2250 C=N Stretch Nitrile
~1590, ~1470, ~1430 C=C, C=N Stretch Aromatic Ring (Pyridine)

Note: Peak positions are approximate and based on characteristic absorption ranges. Definitive
experimental spectra can be accessed from comprehensive databases such as the Spectral

Database for Organic Compounds (SDBS).[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. Electron lonization (EIl) is a common method used for this compound.
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m/z (Mass/Charge Ratio) Relative Intensity (%) Assignment

118 100.0 [M]* (Molecular lon)

117 1.3 [M-H]*

91 17.9 [M-HCNJ*

78 62.5 [CsHaN]* (Pyridyl cation)
64 8.7 [CaH2N]*

51 17.7 [CaHs]*

Data sourced from ChemicalBook.[1][4]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy Protocol

o Sample Preparation: Weigh approximately 10-20 mg of 2-Pyridylacetonitrile for *H NMR (or
50-100 mg for 3C NMR) and dissolve it in ~0.7 mL of deuterated chloroform (CDClIs).

¢ Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an
internal reference (& = 0.00 ppm).

» Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube.

¢ Instrumentation: Place the NMR tube into the spectrometer's probe.

e Acquisition:
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[e]

Lock the spectrometer onto the deuterium signal of the CDClIs solvent.

o

Shim the magnetic field to achieve optimal homogeneity and resolution.

[¢]

Acquire the *H NMR spectrum using a standard pulse sequence. For 13C NMR, a proton-
decoupled sequence is typically used to simplify the spectrum.

[¢]

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by
phase and baseline correction.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)
 Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically

diamond or zinc selenide) to subtract atmospheric and crystal absorbances.

o Sample Application: Place a small amount (a few milligrams) of solid 2-Pyridylacetonitrile
directly onto the ATR crystal.

o Data Acquisition:

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the
signal-to-noise ratio over a range of 4000-400 cm™1.

» Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,
isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron lonization - El)

e Sample Introduction: Introduce a small amount of the 2-Pyridylacetonitrile sample into the
mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-
MS) for purified samples. The sample is vaporized in the ion source.

« lonization: Bombard the gaseous molecules with a high-energy electron beam (typically 70
eV). This ejects an electron from the molecule, forming a positively charged molecular ion
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([M]*) and various fragment ions.

o Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or magnetic
sector), which separates them based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The logical flow from a chemical sample to structural elucidation via multiple spectroscopic
techniques is a cornerstone of modern chemical analysis. The following diagram illustrates this
general workflow.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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